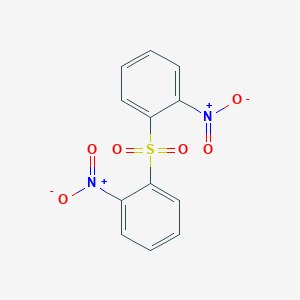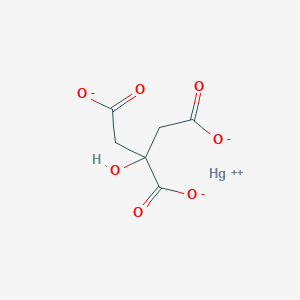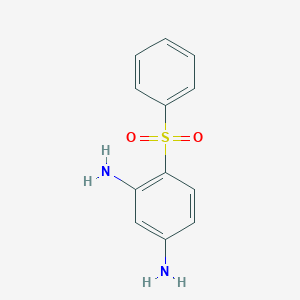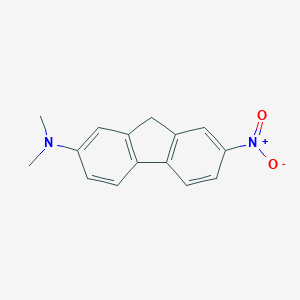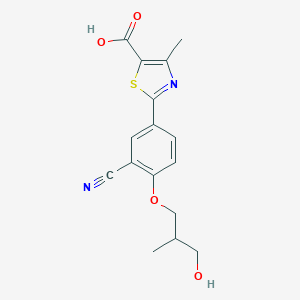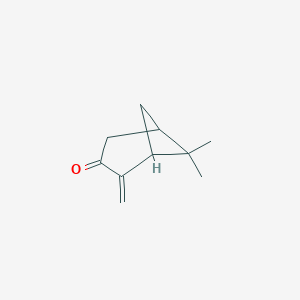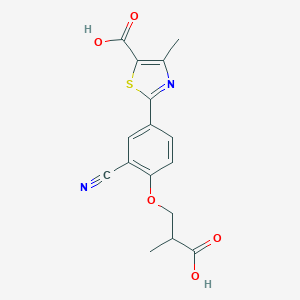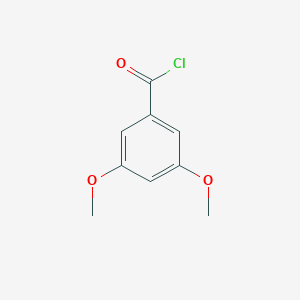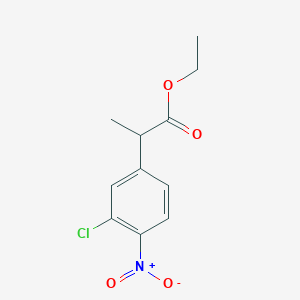
2-(3-氯-4-硝基苯基)丙酸乙酯
货号 B108746
CAS 编号:
50537-08-1
分子量: 257.67 g/mol
InChI 键: ZQYLPVMDRALBFI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
Ethyl 2-(3-chloro-4-nitrophenyl)propanoate, also known as ethyl 2-chloro-4-nitrobenzoate or 2-chloro-4-nitrobenzoic acid ethyl ester, is an organic compound belonging to the class of nitrobenzoic acid esters. It is a colorless solid that is soluble in organic solvents and is used in various scientific research applications.
科学研究应用
合成和化学性质
- 合成工艺:2-(3-氯-4-硝基苯基)丙酸乙酯参与各种合成工艺。例如,它用于合成 3-(3-氨基苯基)丙酸乙酯的简短有效的合成,展示了它在生产复杂化学结构中的作用。该过程涉及串联 Knoevenagel 缩合/亚烷基还原,然后还原中间酸。所使用的还原剂,乙醇中的氯化亚锡,同时充当路易斯酸,活化羧酸以进行乙醇的亲核攻击 (Nagel、Radau 和 Link,2011)。
- 还原性分子内环化:该化合物还参与还原性分子内环化过程。一项研究调查了在 2-(3-氯-4-硝基苯基)丙酸乙酯衍生物存在下 [Ni(tmc)]2+ 还原的循环伏安图,揭示了 [Ni(tmc)]+ 在比直接还原所需的电位高得多的电位下催化还原这些化合物。这个过程形成自由基中间体,自由基中间体发生环化,导致形成复杂的结构 (Esteves 等人,2005)。
在材料科学中的应用
- 液晶和导电性能:2-(3-氯-4-硝基苯基)丙酸乙酯衍生物用于合成具有特定液晶和导电性能的材料。例如,在电场下合成含有偶氮苯基团的聚(2-苯胺乙醇)表明,在电场下产生的聚合物更线性、形状规则、电导率更高,并表现出良好的液晶行为和近晶结构。这表明它在创造具有定制性能的先进材料方面具有潜力 (Hosseini 和 Hoshangi,2015)。
生物和催化应用
- 类酶催化性能:该化合物表现出类酶催化性能。例如,一项关于二核 Zn(II)配合物促进的类似化合物((2-氯-4-硝基苯基)磷酸甲酯)裂解速率和产物的研究表明非常强的饱和结合。催化明显快于背景反应,表明该化合物在提高催化效率中的作用 (Liu、Neverov 和 Brown,2008)。
- 对映选择性还原:它还在对映选择性还原中发挥作用,作为生物过程中的底物。2-(3-氯-4-硝基苯基)丙酸乙酯衍生物被真菌(如根毛根霉)对映选择性地还原为相应的醇,表明其在手性合成和特定对映异构体生产中的用途 (Salvi 和 Chattopadhyay,2006)。
安全和危害
属性
IUPAC Name |
ethyl 2-(3-chloro-4-nitrophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-3-17-11(14)7(2)8-4-5-10(13(15)16)9(12)6-8/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYLPVMDRALBFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=CC(=C(C=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90528566 | |
| Record name | Ethyl 2-(3-chloro-4-nitrophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90528566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50537-08-1 | |
| Record name | Ethyl 2-(3-chloro-4-nitrophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90528566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details


Potassium tert-butylate (11.22 g, 2 eq) is added to a solution of DMF (80 ml) cooled down to 0° C. A solution of 1-chloro-2-nitrobenzene (7.87 g, 1 eq) and ethyl 2-chloropropanoate (7 ml, 1.1 eq) is added dropwise over 45 minutes to the mixture whilst keeping the reaction temperature below 5° C. At the end of the addition, stirring is maintained for 2 hours at 0° C., then the mixture is hydrolyzed at this temperature with a 1N solution of hydrochloric acid and ethyl acetate is added. After decantation and extractions, the combined organic phases are washed with salt water, dried over Na2SO4 and concentrated under reduced pressure. Purification by flash chromatography on silica gel (eluent: heptane/dichloromethane 8:2 to 6:4) produces the expected compound in the form of a yellow oil (8.28 g; 64% yield).




[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Name
Yield
64%
Synthesis routes and methods III
Procedure details


Potassium tert-butylate (11.22 g, 2 eq) is added to a solution of DMF (80 ml) cooled down to 0° C. A solution of 1-chloro-2-nitrobenzene (7.87 g, 1 eq) and ethyl 2-chloropropanoate (7 ml, 1.1 eq) is added dropwise over 45 minutes to the mixture keeping the reaction temperature below 5° C. At the end of the addition, stirring is maintained for 2 hours at 0° C. then the mixture is hydrolyzed at this temperature by a 1N hydrochloric acid solution and ethyl acetate is added. After decantation and extractions, the combined organic phases are washed with salt water, dried over Na2SO4 and concentrated under reduced pressure. Purification by flash chromatography on silica gel (eluent: heptane/dichloromethane 8:2 to 6:4) produces the expected compound in the form of a yellow oil (8.28 g; 64% yield).






Name
Yield
64%
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




